5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
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Overview
Description
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is often achieved through a cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic structure.
Functionalization of the bicyclic core:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core and are used in various applications, including as chiral auxiliaries and ligands in catalysis.
Pyridin-2(1H)-one derivatives: These compounds have similar structural features and are used in medicinal chemistry for the treatment of various diseases.
Uniqueness
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its bicyclic structure provides a rigid framework that can be exploited in the design of new molecules with specific properties.
Properties
CAS No. |
84509-34-2 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
5-(4-cyclohexylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17;/h6-9,13,16,18H,1-5,10-12H2;1H |
InChI Key |
HSFFUAJCVPYJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C34CNCC(O3)CO4.Cl |
Origin of Product |
United States |
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